molecular formula C20H18O5 B11114949 methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11114949
M. Wt: 338.4 g/mol
InChI Key: SNQUBCWRSBZCMO-UHFFFAOYSA-N
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Description

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C20H18O4. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

The use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
  • Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of an ethyl group at the 6-position and a phenyl group at the 4-position of the chromen ring differentiates it from other coumarin derivatives .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12-20(22)23-2/h4-11H,3,12H2,1-2H3

InChI Key

SNQUBCWRSBZCMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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